

The Discovery and History of (3R)-Citramalyl-CoA: A Technical Guide

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Introduction

(3R)-Citramalyl-coenzyme A is a pivotal intermediate in distinct metabolic pathways across different domains of life. In certain autotrophic bacteria, it is a key component of a unique carbon fixation cycle. In mammals, it emerges as a crucial metabolite in the degradation pathway of itaconate, an immunomodulatory molecule. This technical guide provides an indepth exploration of the discovery, history, and core research findings related to (3R)-Citramalyl-CoA, offering a valuable resource for researchers in metabolism, enzymology, and drug development.

Discovery and Historical Context

The journey to understanding **(3R)-Citramalyl-CoA** is intertwined with research into itaconate metabolism and unique carbon fixation pathways.

Early Studies in Bacteria (1960s-1970s): The initial clues leading to the discovery of citramalyl-CoA arose from studies on the bacterial degradation of itaconate. In the 1960s, researchers investigating how Pseudomonas species utilize itaconate as a carbon source identified a key enzymatic activity: the cleavage of a citramalate-like molecule into pyruvate and acetyl-CoA. While the exact stereochemistry was not initially defined, these pioneering studies laid the groundwork for the identification of citramalyl-CoA lyase.







Subsequent research in the 1970s on Clostridium tetanomorphum led to the isolation and characterization of citramalate lyase, an enzyme complex that converts citramalate to acetate and pyruvate. This work provided further evidence for the existence of citramalyl-CoA as an enzyme-bound intermediate in this process.

Elucidation of the 3-Hydroxypropionate Cycle: A significant leap in understanding the role of a specific stereoisomer of citramalyl-CoA came from the study of the carbon fixation pathway in the green non-sulfur bacterium Chloroflexus aurantiacus. This organism utilizes the 3-hydroxypropionate cycle (or 3-HP bicycle), a unique autotrophic pathway. It was in the context of elucidating the final steps of this cycle that (3R)-Citramalyl-CoA was definitively identified as a key intermediate. Researchers demonstrated that (3R)-citramalyl-CoA is cleaved by a specific lyase to yield acetyl-CoA and pyruvate, thus regenerating the initial CO2 acceptor and producing a central metabolic precursor.

The Mammalian Connection: Itaconate Metabolism and CLYBL: For a long time, the significance of citramalyl-CoA in mammals was unclear. The discovery of the immunomodulatory metabolite itaconate, produced by macrophages during inflammation, reignited interest in this area. It was found that mammalian cells possess a pathway to degrade itaconate, and this pathway converges on citramalyl-CoA. The key enzyme responsible for the cleavage of (3S)-citramalyl-CoA (the enantiomer of the bacterial intermediate) in mammals was identified as the mitochondrial enzyme Citramalyl-CoA Lyase (CLYBL). This discovery linked itaconate metabolism to central carbon metabolism and also unexpectedly to vitamin B12 metabolism. It was shown that the accumulation of an intermediate in the itaconate degradation pathway, itaconyl-CoA, can inhibit the vitamin B12-dependent enzyme methylmalonyl-CoA mutase.

Quantitative Data on Citramalyl-CoA Lyases

The enzymatic cleavage of citramalyl-CoA is catalyzed by citramalyl-CoA lyases. These enzymes exhibit different stereospecificities and kinetic properties depending on the organism.



Enzy me	Orga nism	Subst rate	Km (μM)	kcat (s-1)	Optim al pH	Optim al Temp eratur e (°C)	Activ ators	Inhibi tors	Refer ence
(R)- Citram alyl- CoA lyase (Ccl)	Chloro flexus auranti acus	(3R)- Citram alyl- CoA	70	1.7	7.0	55	Mg2+, Mn2+, Dithioe rythrito	-	[1][2]
Citram alyl- CoA Lyase (CLYB L)	Homo sapien s	(3S)- Citram alyl- CoA	~24	-	-	-	-	-	[3]
Malyl- CoA/β- methyl malyl- CoA/ci tramal yl-CoA lyase (McI)	Chloro flexus auranti acus	(S)- Malyl- CoA	10	-	7.1	70	Mg2+, Mn2+	Oxalat e	[4]
Malyl- CoA/β- methyl malyl- CoA/ci tramal yl-CoA lyase (McI)	Chloro flexus auranti acus	(2R,3S)-β- Methyl malyl- CoA	89	-	7.1	70	Mg2+, Mn2+	Oxalat e	[4]



Malyl- CoA/β- methyl malyl- CoA/ci tramal yl-CoA lyase (McI)	Chloro flexus auranti acus	Acetyl- CoA	360	-	7.1	70	Mg2+, Mn2+	Oxalat e
Malyl-CoA/β-methyl malyl-CoA/ci tramal yl-CoA lyase (McI)	Chloro flexus auranti acus	Propio nyl- CoA	1200	-	7.1	70	Mg2+, Mn2+	Oxalat e
Malyl-CoA/β-methyl malyl-CoA/ci tramal yl-CoA lyase (McI)	Chloro flexus auranti acus	Glyoxy late	2000	-	7.1	70	Mg2+, Mn2+	Oxalat e
Citram alyl- CoA Lyase (CLYB L)	Homo sapien s	Glyoxy late (for malate syntha se activity)	3600	0.12	-	-	-	-



Citram alyl- CoA Lyase (CLYB L)	Homo sapien s	Acetyl-CoA (for malate syntha se activity)	74	0.12	-	-	-	-
Citram alyl- CoA Lyase (CLYB L)	Homo sapien s	Glyoxy late (for β-methyl malate syntha se activity)	1200	0.09	-	-	-	-
Citram alyl- CoA Lyase (CLYB L)	Homo sapien s	Propio nyl- CoA (for β- methyl malate syntha se activity)	28.7	0.135	-	-	-	-

Note: The kcat for human CLYBL with (3S)-citramalyl-CoA is not explicitly stated in the provided search results, though its lyase activity is reported to be high.

Experimental Protocols Expression and Purification of Recombinant (3R)Citramalyl-CoA Lyase from Chloroflexus aurantiacus

Foundational & Exploratory





This protocol is adapted from the methods described for the characterization of the C. aurantiacus enzyme.

- 1. Gene Cloning and Expression Vector Construction:
- The gene encoding (3R)-citramalyl-CoA lyase (Ccl) is amplified from C. aurantiacus genomic DNA using PCR with primers containing suitable restriction sites (e.g., Ndel and HindIII).
- The PCR product is digested and ligated into an E. coli expression vector, such as pET-28a,
 which adds a hexahistidine tag for purification.
- The ligation product is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
- 2. Protein Expression:
- A single colony of the transformed E. coli is used to inoculate a starter culture of LB medium containing the appropriate antibiotic (e.g., kanamycin) and grown overnight at 37°C.
- The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Protein expression is induced by the addition of isopropyl β -D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
- The culture is then incubated at a lower temperature (e.g., 18-25°C) for a prolonged period (e.g., 16-20 hours) to enhance the yield of soluble protein.
- 3. Cell Lysis and Purification:
- The cells are harvested by centrifugation and the cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and 1 mM phenylmethylsulfonyl fluoride (PMSF)).
- The cells are lysed by sonication on ice.
- The cell lysate is clarified by centrifugation to remove cell debris.



- The supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with the lysis buffer.
- The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.
- The recombinant protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
- The purity of the eluted protein is assessed by SDS-PAGE.
- For further purification, if necessary, size-exclusion chromatography can be performed.

Coupled Spectrophotometric Assay for Citramalyl-CoA Lyase Activity

This assay measures the production of pyruvate from the cleavage of citramalyl-CoA by coupling it to the lactate dehydrogenase (LDH) reaction, which consumes NADH. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Reagents:

- Assay Buffer: 100 mM Tris-HCl, pH 7.5
- (3R)-Citramalyl-CoA or (3S)-Citramalyl-CoA (substrate): 0.1-1 mM
- NADH: 0.2-0.4 mM
- Lactate Dehydrogenase (LDH): 5-10 units
- Purified Citramalyl-CoA Lyase enzyme

Procedure:

- In a quartz cuvette, prepare a reaction mixture containing the assay buffer, NADH, and LDH.
- Add the citramalyl-CoA substrate to the reaction mixture.



- Equilibrate the mixture to the desired temperature (e.g., 37°C for the human enzyme, 55°C for the C. aurantiacus enzyme).
- Initiate the reaction by adding a small volume of the purified citramalyl-CoA lyase enzyme.
- Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
- The rate of the reaction is calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M-1cm-1).

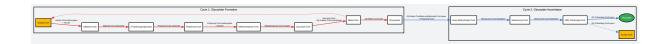
Enzymatic Synthesis of (3R)-Citramalyl-CoA: For research purposes, (3R)-Citramalyl-CoA can be synthesized enzymatically. A common method involves using a promiscuous CoA ligase or a specific synthetase. For example, recombinant Chloroflexus aurantiacus malyl-CoA/citramalyl-CoA lyase can be used for the synthesis of citramalyl-CoA. The reaction mixture typically contains:

- Buffer (e.g., 250 mM Tris, pH 7.5)
- Citramalate
- Coenzyme A
- ATP
- MgCl2
- The purified enzyme. The reaction is incubated and the product can be purified using HPLC.

Signaling Pathways and Logical Relationships The 3-Hydroxypropionate Cycle in Chloroflexus aurantiacus

This cycle is a carbon fixation pathway that uses acetyl-CoA and propionyl-CoA as initial substrates. (3R)-Citramalyl-CoA is a key intermediate in the second part of this bicycle, where glyoxylate is assimilated.





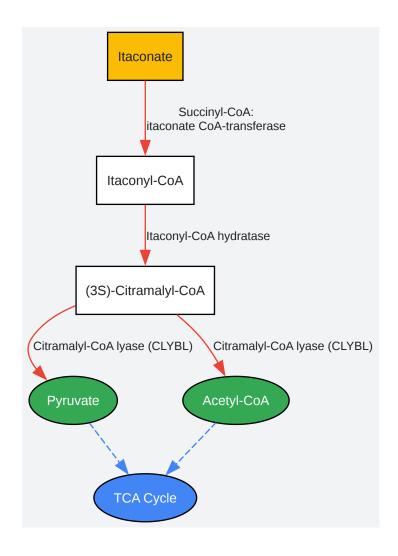
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Caption: The 3-Hydroxypropionate Cycle in Chloroflexus aurantiacus.

Itaconate Degradation Pathway in Mammals

In mammals, itaconate produced during inflammation is degraded to central metabolites through a pathway involving (3S)-citramalyl-CoA.





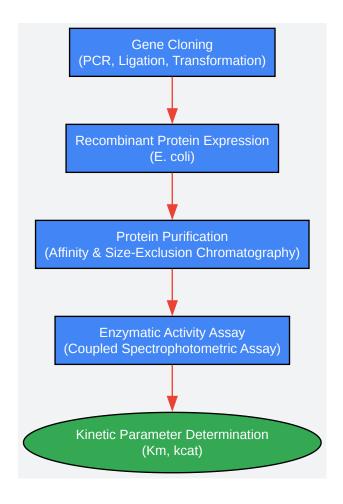
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Caption: The mammalian itaconate degradation pathway.

Experimental Workflow for Studying Citramalyl-CoA Lyase

A typical workflow for characterizing a citramalyl-CoA lyase involves gene cloning, protein expression and purification, followed by enzymatic assays.





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Caption: Workflow for citramalyl-CoA lyase characterization.

Regulation of Pathways Involving (3R)-Citramalyl-CoA

Regulation of the 3-Hydroxypropionate Cycle: The 3-hydroxypropionate cycle in C. aurantiacus is regulated to coordinate carbon fixation with the metabolic needs of the cell. The expression of the enzymes of the cycle, including (R)-citramalyl-CoA lyase, is upregulated during autotrophic growth compared to heterotrophic growth. This indicates a transcriptional level of control. Allosteric regulation of the key enzymes, such as acetyl-CoA carboxylase and propionyl-CoA carboxylase, by metabolic intermediates is also likely to play a role in fine-tuning the flux through the pathway, although detailed mechanisms are still under investigation.

Regulation of Itaconate Metabolism and CLYBL Expression: The itaconate degradation pathway in mammals is closely linked to the immune response. The synthesis of itaconate is



induced by inflammatory stimuli like lipopolysaccharide (LPS) through the upregulation of the enzyme Irg1. The expression of CLYBL, the enzyme that degrades citramalyl-CoA, is also regulated, though the specific signals are less well-defined. The interplay between the synthesis and degradation of itaconate and its intermediates is crucial for modulating the inflammatory response. For instance, itaconate itself can inhibit succinate dehydrogenase, a key enzyme in the TCA cycle, and can also activate the antioxidant transcription factor Nrf2. This intricate regulatory network ensures a balanced immune response.

Conclusion

The study of **(3R)-Citramalyl-CoA** and its associated enzymes has revealed fascinating aspects of microbial carbon metabolism and mammalian immunometabolism. From its role in a unique carbon fixation pathway to its involvement in the degradation of an important immunomodulator, **(3R)-Citramalyl-CoA** stands as a metabolite of significant interest. The detailed understanding of the enzymes that produce and consume this molecule, along with the pathways in which it participates, opens up avenues for biotechnological applications, such as the engineering of novel carbon fixation pathways, and for therapeutic interventions in inflammatory diseases. This technical guide provides a solid foundation for researchers to delve deeper into this exciting area of metabolic research.

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